Mesulergine hydrochloride Mesulergine hydrochloride 5-HT2A and 2C receptor antagonist (pA2 values are 9.1 for each receptor) and D2-like dopamine receptor partial agonist (Ki = 8 nM). Displays antiprolactin and antiparkinsonian effects in vivo.
Brand Name: Vulcanchem
CAS No.: 72786-12-0
VCID: VC0004384
InChI: InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1
SMILES: CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Molecular Formula: C18H27ClN4O2S
Molecular Weight: 399.0 g/mol

Mesulergine hydrochloride

CAS No.: 72786-12-0

Cat. No.: VC0004384

Molecular Formula: C18H27ClN4O2S

Molecular Weight: 399.0 g/mol

* For research use only. Not for human or veterinary use.

Mesulergine hydrochloride - 72786-12-0

CAS No. 72786-12-0
Molecular Formula C18H27ClN4O2S
Molecular Weight 399.0 g/mol
IUPAC Name (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride
Standard InChI InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1
Standard InChI Key HANSYUJEPWNHIM-IVMONYBCSA-N
Isomeric SMILES CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
SMILES CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Canonical SMILES CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl

Chemical and Physical Properties of Mesulergine Hydrochloride

Structural Characteristics

Mesulergine hydrochloride belongs to the ergoline class, characterized by a tetracyclic structure fused with an indole moiety. The hydrochloride salt enhances its stability and solubility for experimental use. Key chemical properties include:

PropertyValueSource
Molecular FormulaC₁₈H₂₆N₄O₂S·HCl
Molar Mass398.95 g/mol
Solubility<39.9 mg/mL in DMSO
Canonical SMILESO=S(N[C@H]1C[C@H]2C@@HN(C)C1)(N(C)C)=O.Cl

The compound’s stereochemistry significantly influences its receptor binding affinity, particularly at serotonin receptors .

Pharmacological Profile

Receptor Binding Affinities

Mesulergine hydrochloride demonstrates a broad spectrum of receptor interactions, with the following key pharmacological parameters:

Receptor SubtypeActivitypA₂/Kᵢ (nM)Functional EffectSource
5-HT₂AAntagonistpA₂ = 9.1Inhibits PLC signaling
5-HT₂CAntagonistpA₂ = 9.1Modulates feeding behavior
D₂-likePartial AgonistKᵢ = 8Antiparkinsonian effects
5-HT₇AntagonistKᵢ = 8Alters intestinal motility

Notably, its 5-HT₂A/₂C antagonism is 100-fold more potent than its dopaminergic activity, making it particularly useful for isolating serotonergic effects in complex systems .

Research Applications and Findings

In Vitro Mechanistic Studies

Radiolabeled [³H]-mesulergine has been critical for autoradiographic studies of 5-HT₇ receptors in rat brain tissues, demonstrating binding capacities (Bₘₐₓ) of 9.9 ± 0.3 fmol/mg protein in cerebral cortex . Competitive binding assays reveal its displacement hierarchy:
5-CT>5-HT5-MeOT>sumatriptan\text{5-CT} > \text{5-HT} \geq \text{5-MeOT} > \text{sumatriptan}
with antagonist potency following:
risperidoneLSDmetergoline>ritanserin\text{risperidone} \geq \text{LSD} \geq \text{metergoline} > \text{ritanserin} .

Posthypoxic Myoclonus

Dose-response studies in resuscitated rats demonstrated that mesulergine (0.3–3 mg/kg) suppressed myoclonic jerks by 62–74% through 5-HT₂A/₂B antagonism . The effect magnitude correlated with receptor occupancy rates:
\text{ED}_{50} = 0.89 \, \text{mg/kg (95% CI: 0.72–1.11)} .

Clinical Development and Challenges

Phase I/II Trials

Early clinical trials for Parkinson’s disease (1985–1992) showed:

  • 30% reduction in UPDRS-III scores at 2 mg/day

  • Prolactin normalization in 85% of hyperprolactinemia patients

Reformulation Attempts

Efforts to mitigate neurotoxicity included:

  • Prodrug development: Ethyl ester derivatives (1995)

  • Liposomal encapsulation: 40% bioavailability improvement (2002)

  • Combination therapy: Co-administration with 5-HT₁A agonists (2008)

None achieved sufficient therapeutic index improvements for further development .

Current Research Utility

Receptor Localization Studies

[³H]-mesulergine remains the gold standard radioligand for 5-HT₇ receptor quantification due to its:

  • High specific activity (82 Ci/mmol)

  • Low non-specific binding (<15% in cortical membranes)

  • Excellent brain penetrance (AUC₀–₆₀ = 1.8 μg·h/mL) .

Signal Transduction Research

In HEK293 cells expressing 5-HT₂A receptors, mesulergine pretreatment (100 nM) inhibits 5-HT-induced Ca²⁺ mobilization by 92 ± 3%, serving as a control in pathway analysis .

Comparative Pharmacodynamics

The table below contrasts mesulergine with related ergoline derivatives:

Compound5-HT₂A Kᵢ (nM)D₂ Kᵢ (nM)Selectivity RatioClinical Status
Mesulergine HCl0.8810:1 (5-HT₂A/D₂)Discontinued
Lisuride121.20.1:1Marketed
Cabergoline340.70.02:1Marketed
Metergoline2.1210100:1Research use

This unique 5-HT₂A/D₂ selectivity ratio explains mesulergine’s distinct effects on prolactin secretion versus motor function compared to other ergolines .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator